Cas no 2229446-36-8 (2-2-(methoxymethyl)oxan-2-ylacetaldehyde)
2-2-(methoxymethyl)oxan-2-ylacetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-2-(methoxymethyl)oxan-2-ylacetaldehyde
- 2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde
- EN300-1737899
- 2229446-36-8
-
- Inchi: 1S/C9H16O3/c1-11-8-9(5-6-10)4-2-3-7-12-9/h6H,2-5,7-8H2,1H3
- InChI Key: XVSVGKPJQDJDOU-UHFFFAOYSA-N
- SMILES: O1CCCCC1(COC)CC=O
Computed Properties
- Exact Mass: 172.109944368g/mol
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 35.5Ų
2-2-(methoxymethyl)oxan-2-ylacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737899-0.05g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-0.1g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-0.25g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-0.5g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-1.0g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 1g |
$1729.0 | 2023-06-04 | ||
| Enamine | EN300-1737899-2.5g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-5.0g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 5g |
$5014.0 | 2023-06-04 | ||
| Enamine | EN300-1737899-10.0g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 10g |
$7435.0 | 2023-06-04 | ||
| Enamine | EN300-1737899-1g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1737899-5g |
2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde |
2229446-36-8 | 5g |
$5014.0 | 2023-09-20 |
2-2-(methoxymethyl)oxan-2-ylacetaldehyde Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-2-(methoxymethyl)oxan-2-ylacetaldehyde
Research Briefing on 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) in Chemical Biology and Pharmaceutical Applications
The compound 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its unique oxane ring and methoxymethyl functional group, exhibits promising potential as a versatile intermediate in synthetic chemistry and drug development. Recent studies have explored its applications in the synthesis of complex bioactive molecules, including antiviral agents and enzyme inhibitors.
One of the key areas of investigation has been the role of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde in the synthesis of nucleoside analogs. Researchers have demonstrated its utility as a chiral building block for the construction of modified sugars, which are critical components of antiviral drugs targeting RNA viruses. The compound's stereochemical properties enable the precise control of molecular configurations, thereby enhancing the efficacy and specificity of the resulting therapeutics.
In addition to its synthetic applications, recent studies have highlighted the compound's potential as a modulator of enzymatic activity. Preliminary in vitro assays have shown that derivatives of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde can selectively inhibit certain glycosidases, which are implicated in metabolic disorders such as diabetes and lysosomal storage diseases. These findings suggest a possible pathway for the development of novel enzyme-targeted therapies.
Another notable advancement is the incorporation of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde into the design of prodrugs. Its reactive aldehyde group allows for facile conjugation with drug molecules, enabling the controlled release of active compounds in targeted tissues. This approach has been particularly explored in the context of cancer therapy, where prodrugs can minimize off-target effects and improve therapeutic outcomes.
Despite these promising developments, challenges remain in the scalable synthesis and purification of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde. Recent efforts have focused on optimizing catalytic processes to enhance yield and reduce byproduct formation. Advances in green chemistry, such as the use of biocatalysts and solvent-free reactions, are being investigated to address these issues.
In conclusion, 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications—from antiviral drug synthesis to enzyme modulation—underscore its potential as a key player in the development of next-generation therapeutics. Further research is warranted to fully elucidate its mechanistic pathways and expand its utility in clinical settings.
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